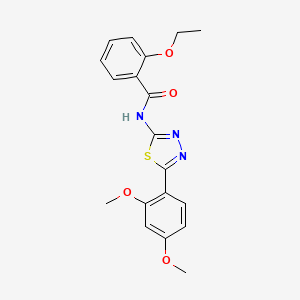

N-(5-(2,4-dimethoxyphenyl)-1,3,4-thiadiazol-2-yl)-2-ethoxybenzamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

N-(5-(2,4-dimethoxyphenyl)-1,3,4-thiadiazol-2-yl)-2-ethoxybenzamide, also known as DM-99, is a synthetic compound that has been extensively studied for its potential therapeutic applications. DM-99 is a member of the thiadiazole family of compounds, which are known to exhibit a wide range of biological activities, including anti-inflammatory, anti-cancer, and anti-viral properties. In

Applications De Recherche Scientifique

Catalysis and Organic Synthesis

The study of new catalytic protocols for sustainable organic compound synthesis is of great interest. Researchers have explored the use of ionic organic solids, such as 1,3-bis(carboxymethyl)imidazolium chloride , as catalysts. These catalysts facilitate the Michael addition of N-heterocycles to chalcones. Notably, this methodology has been applied to the preparation of 1-(3,4-dimethoxyphenyl)-3-(4-methoxyphenyl)-3-(1H-1,2,4-triazol-1-yl)propan-1-one with moderate yield, despite the retro-Michael reaction. Both the preparation of chalcone and the triazole Michael addition exhibit good green metrics .

Triazole Derivatives in Drug Discovery

Triazole derivatives are structurally versatile and exhibit a range of biological effects. Due to their ability to bind with target molecules, they are valuable in drug discovery. The compound , with its triazole moiety, may serve as a scaffold for designing bioactive molecules .

Fungicides, Bactericides, and Herbicides

β-Azolyl ketones, including 3-aryl-3-triazolylpropiophenones, have been described as efficient components in formulations for controlling fungi, bacteria, and weeds. The compound’s structural features make it a potential candidate for these applications .

Heteroarylated Carbonyl Compounds

The synthesis of β-heteroarylated carbonyl compounds is of interest. The aza-Michael reaction, an atom-efficient synthetic protocol, provides access to β-aminocarbonyl derivatives. These intermediates are valuable precursors for bioactive compounds, making the compound under study relevant in this context .

Imidazole Derivatives

While not directly related to the compound, the synthesis of 2,4,5-trisubstituted imidazoles is an area of research. These imidazole derivatives find applications in medicinal chemistry and materials science. However, further exploration is needed to establish direct connections between the compound and imidazole derivatives .

Structural Modifications and Bioactivity

Researchers can explore structural modifications of the compound to enhance its bioactivity. By introducing specific functional groups or altering the substituents, scientists may optimize its pharmacological properties. Investigating its interactions with biological targets could reveal additional applications .

Propriétés

IUPAC Name |

N-[5-(2,4-dimethoxyphenyl)-1,3,4-thiadiazol-2-yl]-2-ethoxybenzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H19N3O4S/c1-4-26-15-8-6-5-7-13(15)17(23)20-19-22-21-18(27-19)14-10-9-12(24-2)11-16(14)25-3/h5-11H,4H2,1-3H3,(H,20,22,23) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WACSLUHIIKSKLC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=CC=C1C(=O)NC2=NN=C(S2)C3=C(C=C(C=C3)OC)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H19N3O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

385.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-[5-(2,4-dimethoxyphenyl)-1,3,4-thiadiazol-2-yl]-2-ethoxybenzamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-(4-(5-(thiophen-3-yl)-1,3,4-oxadiazol-2-yl)piperidin-1-yl)acetamide](/img/structure/B3018708.png)

![2-Isopropylbenzo[d]oxazol-6-amine](/img/structure/B3018709.png)

![2-(Tert-butoxycarbonyl)octahydrocyclopenta[c]pyrrole-3a-carboxylic acid](/img/no-structure.png)

![N-(5-benzyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)cyclohexanecarboxamide hydrochloride](/img/structure/B3018718.png)

![N,N-dimethyl-4-[2-(trifluoromethyl)benzoyl]-1H-pyrrole-2-carboxamide](/img/structure/B3018719.png)

![2-Cyclopropyl-1-[1-(5-fluoropyrimidin-4-yl)azetidin-3-yl]benzimidazole](/img/structure/B3018720.png)

![Furan-2-yl(4-(3-tosyl-[1,2,3]triazolo[1,5-a]quinazolin-5-yl)piperazin-1-yl)methanone](/img/structure/B3018723.png)

![[4-[(E)-2-cyano-3-(2-methylanilino)-3-oxoprop-1-enyl]-2-ethoxyphenyl] 4-methoxybenzoate](/img/structure/B3018724.png)

![3-(4-methoxyphenyl)-N-(3-methyl-1-(4-oxo-4,5,6,7-tetrahydro-3H-cyclopenta[d]pyrimidin-2-yl)-1H-pyrazol-5-yl)propanamide](/img/structure/B3018727.png)

![Methyl 3-({[4-(benzyloxy)phenyl]amino}sulfonyl)-4-(4-methylphenyl)thiophene-2-carboxylate](/img/structure/B3018729.png)

![7-acetyl-2-((3-chlorobenzyl)thio)-3-phenyl-5,6,7,8-tetrahydropyrido[4',3':4,5]thieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B3018730.png)